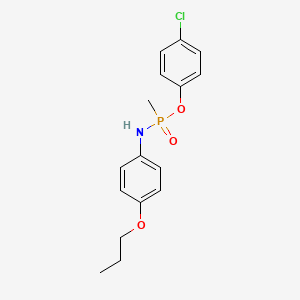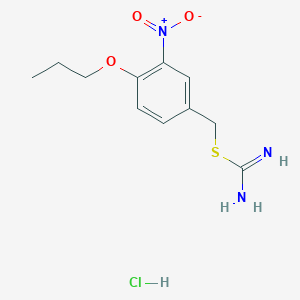![molecular formula C17H22N2O B5223223 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5223223.png)
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CYM5442 and has been shown to have a wide range of potential applications in various fields of research. In
作用机制
The mechanism of action of 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the modulation of various cellular pathways. CYM5442 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. CYM5442 has also been shown to inhibit the activation of the NF-kB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. CYM5442 has been shown to increase the expression of antioxidant and detoxification enzymes, which can help protect cells from oxidative stress and other harmful agents. CYM5442 has also been shown to decrease the production of pro-inflammatory cytokines, which can help reduce inflammation in various tissues and organs.
实验室实验的优点和局限性
One of the primary advantages of using 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a neuroprotective agent. CYM5442 has been shown to protect cells from oxidative stress and other harmful agents, which can help prevent cell death and tissue damage. However, one of the limitations of using CYM5442 in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate the mechanism of action of CYM5442, particularly its effects on cellular pathways involved in inflammation and cell survival. Another potential direction is to investigate the potential use of CYM5442 in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further research could be conducted to optimize the synthesis method of CYM5442 and improve its solubility in water, which could make it more useful in lab experiments.
合成方法
The synthesis of 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the reaction of cyclooctylamine with isatin in the presence of acetic acid. The reaction leads to the formation of the intermediate compound, which is then treated with formaldehyde and sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of CYM5442 and has been used in various research studies.
科学研究应用
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of CYM5442 is in the field of neuroscience, where it has been shown to have potential as a neuroprotective agent. CYM5442 has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
属性
IUPAC Name |
3-(cyclooctyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17-15(14-10-6-7-11-16(14)19-17)12-18-13-8-4-2-1-3-5-9-13/h6-7,10-13,19-20H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQHPNAULUECGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

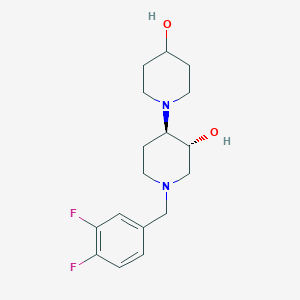
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N'-(4-nitrophenyl)urea](/img/structure/B5223158.png)
![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
![N-[2-(2,3,6-trimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5223170.png)
![1-acetyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5223178.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5223181.png)
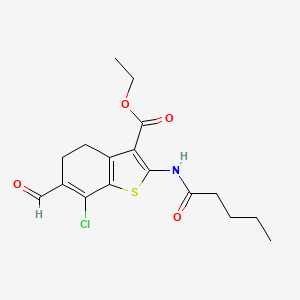
![2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5223198.png)

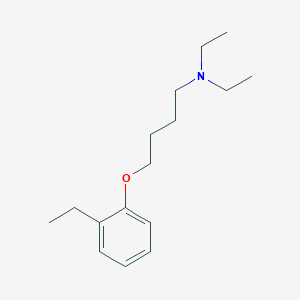
![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)
